3-Bromo-5-methylisothiazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methyl-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-2-4(5)6-7-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVKVKUUKZMJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of Isothiazole Heterocycles in Advanced Organic Synthesis
Isothiazoles are a significant class of heterocyclic compounds that serve as fundamental building blocks for new materials with intriguing electronic, mechanical, and biological properties. medwinpublishers.comresearchgate.net Their stable aromatic nature, arising from a delocalized π-electron system, underpins their utility in a multitude of chemical transformations. medwinpublishers.com The isothiazole (B42339) ring is a key component in a variety of commercially significant products, including pharmaceuticals, dyes, and agrochemicals. mdpi.com For instance, isothiazole derivatives are found in important preservatives and fungicides that protect against microbial growth. mdpi.com The versatility of the isothiazole scaffold has spurred extensive research into synthetic strategies and the development of novel molecular structures. medwinpublishers.comresearchgate.net
The investigation into the synthetic versatility of isothiazoles is also driven by the significant pharmacological and biological properties exhibited by its derivatives. medwinpublishers.com Isothiazole-containing compounds have been successfully developed as antibacterial agents, with some demonstrating efficacy against both gram-positive and gram-negative bacteria. medwinpublishers.com Furthermore, various derivatives have shown promise in treating a range of conditions, including Alzheimer's disease, and have been investigated for their anti-inflammatory and anticonvulsant activities. medwinpublishers.com The ability of the isothiazole heterocycle to protect a molecule from enzymatic degradation can extend the duration of a drug's action, a valuable attribute in pharmaceutical design. thieme-connect.comthieme-connect.com
The Rationale for Investigating Halogenated and Alkylated Isothiazoles
The strategic introduction of halogen and alkyl substituents onto the isothiazole (B42339) ring dramatically expands its synthetic potential. Halogenated isothiazoles, in particular, are highly valuable as versatile synthetic building blocks. thieme-connect.com The presence of a halogen, such as bromine, provides a reactive handle for a wide array of chemical modifications, including nucleophilic substitution and cross-coupling reactions. thieme-connect.comresearchgate.net This reactivity allows for the straightforward introduction of diverse functional groups, enabling the synthesis of a broad spectrum of substituted isothiazoles. thieme-connect.com
The combination of a halogen and an alkyl group, as seen in 3-Bromo-5-methylisothiazole, offers distinct advantages. The methyl group can influence the electronic properties of the ring and provide a site for further functionalization, while the bromine atom serves as a key reactive center. This dual functionality makes such compounds powerful intermediates in the construction of more complex molecules with potential biological activity. Research has shown that the strategic placement of substituents is crucial for tuning the desired properties of the final compound. thieme-connect.comthieme-connect.com
The Historical Context and Evolution of Isothiazole Chemistry Relevant to 3 Bromo 5 Methylisothiazole
De Novo Ring-Forming Synthesis Approaches
De novo methods construct the isothiazole ring from acyclic precursors. These strategies are fundamental for creating the core heterocyclic structure.
Intramolecular Cyclization Strategies for Isothiazole Formation
Intramolecular cyclization is a powerful method for forming the isothiazole ring. This approach involves the formation of a key bond within a single molecule that already contains the requisite atoms for the ring system.
One notable example is the trifluoroacetic acid (TFA)-promoted intramolecular cyclization of N-propargylsulfinylamides. acs.orgnih.govacs.org This method allows for the rapid assembly of polyfunctionalized isothiazoles under mild conditions. The reaction is believed to proceed through an electrophilic cyclization involving the carbon-carbon triple bond, followed by aromatization to yield the isothiazole ring. acs.org This strategy has proven effective for a range of substrates, including those with fluoroalkyl and substituted phenyl groups, affording moderate to good chemical yields. acs.orgnih.govacs.org A large-scale preparation has demonstrated the viability of this method, producing the desired isothiazole product in a 78% yield. acs.org
Another approach involves the intramolecular condensation of a compound containing an activated methylene (B1212753) group and a cyano group, leading to the formation of the isothiazole ring. thieme-connect.com
The table below summarizes key aspects of intramolecular cyclization for isothiazole synthesis.
| Starting Material | Reagents/Conditions | Key Transformation | Product Type | Reference |
| N-Propargyl-tert-butanesulfinylamide | Trifluoroacetic acid (TFA), Dichloromethane (DCM), 0 °C | Electrophilic cyclization and aromatization | Polyfunctionalized isothiazoles | acs.orgnih.govacs.org |
| Activated methylene and cyano-containing compound | Not specified | Intramolecular condensation | Isothiazoles | thieme-connect.com |
Intermolecular Heteroannulation Reactions (e.g., [4+1], [3+2] Cyclizations)
Intermolecular heteroannulation reactions involve the combination of two or more different molecules to form the heterocyclic ring. These cycloaddition reactions are classified based on the number of atoms each component contributes to the newly formed ring.
[4+1] Cycloaddition:
A metal- and catalyst-free [4+1] annulation method has been developed for the synthesis of 3,5-disubstituted isothiazoles. organic-chemistry.org This one-pot reaction utilizes β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate (B1210297) (NH₄OAc). organic-chemistry.orgsci-hub.se The process involves a sequence of imine formation, cyclization, and aerial oxidation, resulting in the formation of both C-N and S-N bonds. organic-chemistry.org
[3+2] Cycloaddition:
The [3+2] cycloaddition approach brings together a three-atom and a two-atom component to construct the five-membered isothiazole ring. thieme-connect.com For instance, the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189) in dimethylformamide (DMF) yields 4-arylisothiazoles, where ammonium thiocyanate acts as the donor of the N-S fragment. thieme-connect.com Another example is the 1,3-dipolar cycloaddition of a nitrile sulfide (B99878) with dimethyl acetylenedicarboxylate (B1228247) to produce an isothiazole derivative. medwinpublishers.com
The table below provides an overview of intermolecular heteroannulation reactions for isothiazole synthesis.
| Cycloaddition Type | Reactants | Key Transformation | Product Type | Reference |
| [4+1] | β-Ketodithioesters/β-Ketothioamides, NH₄OAc | Sequential imine formation, cyclization, and aerial oxidation | 3,5-Disubstituted isothiazoles | organic-chemistry.orgsci-hub.se |
| [3+2] | α,β-Unsaturated aldehydes, Ammonium thiocyanate | Cycloaddition | 4-Arylisothiazoles | thieme-connect.com |
| [3+2] | Nitrile sulfide, Dimethyl acetylenedicarboxylate | 1,3-Dipolar cycloaddition | Isothiazole derivatives | medwinpublishers.com |
Ring Transformation Routes from Pre-existing Heterocyclic Systems
Isothiazoles can also be synthesized by the transformation of other heterocyclic rings. A common example is the conversion of isoxazoles into isothiazoles. This can be achieved by reacting 3,5-disubstituted isoxazoles with phosphorus pentasulfide in pyridine. medwinpublishers.com This method, while effective, can have limitations as the yield of the resulting isothiazole is often dependent on the substituents present on the starting isoxazole (B147169) ring. thieme-connect.com
Functionalization of the Isothiazole Nucleus
Once the isothiazole ring is formed, further modifications can be made to introduce or alter substituents at specific positions. This is a crucial step for the synthesis of target molecules like this compound.
Direct Halogenation and Regioselective Bromination
The introduction of a bromine atom onto the isothiazole ring can be achieved through direct halogenation. The regioselectivity of this reaction, which dictates the position of bromination, is influenced by the existing substituents on the ring. For instance, the bromination of 3,5-dimethylisothiazole (B12978422) can lead to the substitution of a methyl group. thieme-connect.com
In some cases, direct bromination of the parent heterocycle may be challenging. For example, the low reactivity of thiazole (B1198619) towards direct bromination necessitates alternative routes, such as starting from an aminothiazole. lookchem.com Enzymatic bromination using a brominase has also been explored for the regioselective bromination of aminothiazoles. nih.gov
Introduction of the Methyl Group via Electrophilic or Nucleophilic Pathways
The introduction of a methyl group onto the isothiazole ring can be accomplished through various methods. While specific pathways for the direct methylation of a pre-brominated isothiazole are not extensively detailed in the provided context, general principles of heterocyclic chemistry suggest that this could be achieved through cross-coupling reactions. For instance, a bromo-substituted isothiazole could potentially undergo a palladium-catalyzed cross-coupling reaction with an appropriate methylating agent.
Alternatively, the methyl group can be incorporated during the de novo synthesis of the isothiazole ring. For example, the use of a starting material already containing a methyl group, such as in the synthesis of 5-methylisothiazole (B1604631) from 2-amino-2-methylpropanal (B8471781) and sulfur, ensures the presence of the methyl group in the final product. ontosight.ai
Advanced Functionalization Techniques for Substituted Isothiazoles
The isothiazole scaffold, due to its inherent stability, serves as a robust platform for a variety of post-synthesis modifications. Modern organic synthesis has moved beyond classical methods to embrace more sophisticated techniques that allow for precise and efficient functionalization. These advanced methods are crucial for creating a diverse library of substituted isothiazoles for various applications.
New metal-catalyzed approaches, for instance, have been instrumental in producing densely decorated isothiazoles that carry sensitive functional groups. researchgate.net Strategies involving both cross-coupling reactions and direct C-H activation have been particularly prominent. researchgate.net These techniques offer unprecedented ways to introduce complexity to the isothiazole ring.
Chlorinated isothiazoles are often used as versatile starting materials for these transformations. thieme-connect.com The reactivity of the chlorine atoms allows for subsequent nucleophilic substitutions and cross-coupling reactions, demonstrating the rich possibilities for creating a wide array of isothiazole derivatives. thieme-connect.com
One specific example of advanced functionalization is the conversion of a cyano group on the isothiazole ring. The reaction of methyl 3-bromo-5-cyanoisothiazole-4-carboxylate with concentrated sulfuric acid results in the hydration of the cyano group to a carbamoyl (B1232498) group, yielding methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate in an excellent 93% yield. mdpi.comresearchgate.net This demonstrates how a highly functionalized isothiazole can be selectively modified to introduce new functionalities. mdpi.com
| Starting Material | Reagent | Product | Yield |
| Methyl 3-bromo-5-cyanoisothiazole-4-carboxylate | conc. H₂SO₄ | Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate | 93% |
| 3-Bromo-4-phenylisothiazole-5-carboxamide | NaNO₂, TFA | 3-Bromo-4-phenylisothiazole-5-carboxylic Acid | 99% |
| 3-Bromoisothiazole-5-carboxamide | NaNO₂, TFA | 3-Bromoisothiazole-5-carboxylic Acid | 95% |
This table showcases examples of advanced functionalization reactions on the isothiazole ring, with data sourced from cited research findings. mdpi.comresearchgate.netmdpi.com
Chemo- and Regioselectivity in Synthesis of this compound Isomers and Analogs
The ability to control the placement of substituents on the isothiazole ring is paramount for synthesizing a specific isomer like this compound. Chemo- and regioselectivity are the guiding principles that dictate the outcome of these synthetic reactions.
Control of Substitution Patterns on the Isothiazole Ring
Achieving the desired substitution pattern on an isothiazole ring requires careful selection of precursors and reaction conditions. The synthesis of isothiazoles often relies on cyclization reactions where the fragments are assembled to form the ring. The nature and substitution of these fragments predetermine the final substitution pattern.
Various synthetic strategies have been developed to ensure high regioselectivity. For example, a three-component annulation of alkynones, potassium ethylxanthate, and ammonium iodide allows for the efficient formation of diverse isothiazoles with good functionalization potential. researchgate.net Another method involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate, which proceeds through a [4+1] annulation to yield 3,5-disubstituted isothiazoles. organic-chemistry.org This approach is notable for its operational simplicity and catalyst-free conditions. organic-chemistry.org
The synthesis of 4-arylisothiazoles has been achieved by reacting α,β-unsaturated aldehydes with ammonium thiocyanate, where the thiocyanate acts as a donor of the N–S fragment. thieme-connect.com The abundance of highly selective and specific isothiazole syntheses is critical as they deliver the starting materials as single regioisomers, which is a key advantage since the isothiazole azole class cannot tautomerize. researchgate.netresearchgate.net
Stereochemical Considerations in Synthesis
While the aromatic isothiazole ring itself is planar, stereochemical considerations become important when chiral centers are present in the substituents attached to the ring. The synthesis of functionalized thiazoles from propargyl alcohols bearing an alkene, for example, has been shown to be stereoselective with respect to the geometry of the olefins. nih.gov Although this example pertains to thiazoles, the principles of controlling stereochemistry through catalyst and substrate control are broadly applicable in heterocyclic chemistry. In the synthesis of this compound, stereochemistry is generally not a factor unless the synthetic route involves chiral reagents or catalysts that could influence reactions on a substituted side chain.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.com These approaches focus on using less hazardous chemicals, employing recyclable catalysts, and reducing waste.
A notable green method is the development of solvent-free, or "neat," synthesis. An ammonium thiocyanate-promoted neat synthesis of isothiazoles has been developed, which is both rapid and eco-friendly. rsc.org This method avoids the use of hazardous organic solvents, which are a major source of chemical waste. rsc.org
Another green strategy is the use of heterogeneous catalysts that can be easily recovered and reused. For the synthesis of benzothiazoles, which are related structures, SnP₂O₇ has been used as a recyclable heterogeneous catalyst for the condensation reaction of 2-aminothiophenol (B119425) with various aromatic aldehydes, achieving high yields and short reaction times. mdpi.com Similarly, solvent-free oxidative cyclization of 3-aminopropenethiones using chromium trioxide supported on silica (B1680970) gel represents a promising green preparative method. thieme-connect.com Such approaches, while demonstrated on related heterocycles, highlight the potential for developing more sustainable synthetic routes for this compound.
| Green Chemistry Principle | Application in Heterocycle Synthesis | Reference |
| Solvent-Free Reaction | Ammonium thiocyanate-promoted neat synthesis of isothiazoles. | rsc.org |
| Recyclable Catalyst | SnP₂O₇ as a reusable catalyst for benzothiazole (B30560) synthesis. | mdpi.com |
| Solvent-Free Oxidation | Oxidative cyclization of precursors using silica gel-supported CrO₃. | thieme-connect.com |
This table summarizes green chemistry approaches applicable to the synthesis of isothiazoles and related heterocyclic compounds.
Electrophilic Reactions on the Isothiazole Ring System
The isothiazole ring is generally considered an electron-deficient aromatic system, which typically deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). However, substitution is possible under specific conditions. The regioselectivity of such reactions is dictated by the existing substitution pattern. In 5-substituted isothiazoles, electrophilic attack preferentially occurs at the C4 position. vulcanchem.com
For this compound, the primary site for electrophilic attack is the C4 position. This is consistent with studies on related isothiazoles. For instance, the nitration of 5-bromo-3-methylisothiazole with fuming nitric acid in concentrated sulfuric acid yields 5-bromo-3-methyl-4-nitroisothiazole. gre.ac.uk Similarly, sulfonation of the parent this compound would be expected to yield this compound-4-sulfonic acid. chemicalbook.com The methyl group at C5 is an activating group, directing electrophiles to the adjacent C4 position, while the bromine at C3 has a weaker directing effect in this context.
Typical electrophilic substitution reactions on the isothiazole ring are summarized in the table below.
| Reaction | Reagent | Product | Position of Substitution |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-bromo-5-methylisothiazole | C4 |
| Sulfonation | H₂SO₄/SO₃ | This compound-4-sulfonic acid | C4 |
Nucleophilic Substitution Reactions Involving the Bromine Atom and Ring Positions
Nucleophilic substitution reactions on the this compound scaffold can occur either through the displacement of the bromine atom or, theoretically, via attack on the ring itself.
SNAr Pathways on the Isothiazole Nucleus
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for heterocyclic systems, particularly when the ring is activated by strong electron-withdrawing groups. organic-chemistry.orgresearchgate.net In the SNAr mechanism, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the leaving group is expelled. pressbooks.pubyoutube.com For an SNAr reaction to occur on the isothiazole ring of this compound, a nucleophile would need to attack a carbon atom of the ring, leading to the displacement of a ring atom or a substituent.
However, the 5-methyl group is electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted isothiazole. Without strong electron-withdrawing groups (like a nitro or cyano group) on the ring to stabilize the negative charge of the Meisenheimer intermediate, SNAr reactions directly on the isothiazole nucleus are generally unfavorable. researchgate.net Therefore, the more probable nucleophilic substitution pathway for this compound involves the displacement of the bromine atom at the C3 position.
Reactivity of the Bromine Substituent towards Various Nucleophiles
The bromine atom at the C3 position of this compound is susceptible to nucleophilic displacement. This reactivity is a cornerstone of its utility as a synthetic building block. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide to form new C-N, C-O, and C-S bonds, respectively. vulcanchem.com
Studies on analogous 3-haloisothiazoles have shown that they readily react with nucleophiles. For example, 3-chloro- or 3-bromo-isothiazole derivatives react with amines like piperidine (B6355638) or morpholine, often in a polar solvent, to yield the corresponding 3-amino-substituted isothiazoles. thieme-connect.comresearchgate.net Similarly, reactions with sodium alkoxides or thiolates lead to the formation of 3-alkoxy and 3-thioalkyl derivatives. thieme-connect.com These reactions typically proceed under thermal conditions or with the assistance of a base.
The table below provides illustrative examples of nucleophilic substitution reactions on the C3-bromo position, based on the known reactivity of similar haloisothiazoles.
| Nucleophile | Reagent Example | Product Type |
| Amine | Piperidine | 3-(Piperidin-1-yl)-5-methylisothiazole |
| Alkoxide | Sodium methoxide | 3-Methoxy-5-methylisothiazole |
| Thiolate | Sodium thiophenoxide | 3-(Phenylthio)-5-methylisothiazole |
Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of substituents. vulcanchem.com
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound. ias.ac.in this compound is a suitable substrate for these reactions, readily coupling with various aryl- and heteroarylboronic acids or their esters. scispace.com
The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (Pd(OAc)₂) combined with a phosphine (B1218219) ligand (e.g., XPhos, SPhos). A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is required to activate the organoboron species. scispace.comharvard.edu The choice of solvent often involves a mixture of an organic solvent like dioxane, toluene (B28343), or dimethylformamide (DMF) with water. Microwave irradiation has also been shown to accelerate these couplings. scispace.com
The following table presents typical conditions for Suzuki-Miyaura coupling reactions involving bromo-heterocyclic compounds, which are applicable to this compound.
| Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80 | Good |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |
| 2-Furylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | Good to Excellent |
| 3-Pyridylboronic acid | XPhosPdG2 | K₃PO₄ | Dioxane/H₂O | 100-120 (MW) | High |
Stille Coupling and Other Organometallic Cross-Coupling Variants
The Stille coupling reaction provides another versatile method for C-C bond formation by coupling an organohalide with an organotin reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org this compound can effectively participate in Stille couplings with various organostannanes, such as those bearing vinyl, aryl, or heteroaryl groups. vulcanchem.com
Typical catalysts for the Stille reaction include Pd(PPh₃)₄ or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) often in the presence of a ligand like triphenylphosphine (B44618) (PPh₃) or triphenylarsine (B46628) (AsPh₃). harvard.eduwikipedia.org The reaction is usually performed in a non-polar aprotic solvent like DMF, dioxane, or toluene at elevated temperatures. In some cases, additives like copper(I) iodide (CuI) can accelerate the reaction. harvard.edu
The table below outlines representative conditions for Stille coupling reactions that can be applied to this compound.
| Organostannane | Catalyst System | Additive | Solvent | Temperature (°C) |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | None | Toluene | 110 |
| Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ | None | DMF | 100 |
| Tributyl(2-thienyl)stannane | Pd₂(dba)₃ / PPh₃ | None | Dioxane | 90 |
| Tributyl(allyl)stannane | Pd(OAc)₂ / PPh₃ | CuI | NMP | 80 |
Other cross-coupling reactions, such as the Heck, Sonogashira, and Negishi reactions, are also, in principle, applicable to this compound, further highlighting its versatility as a synthetic intermediate for creating diverse molecular architectures.
Emerging Cross-Coupling Strategies with this compound
The carbon-bromine bond at the C3 position of this compound serves as a key handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. While classical methods are well-established, emerging strategies focus on expanding the substrate scope, improving efficiency, and operating under milder conditions. nih.gov These reactions are fundamental in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.govrsc.org
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prominent. nih.gov Recent advancements have demonstrated the utility of these methods for structurally related bromo-heterocycles. For instance, an efficient palladium-catalyzed cross-coupling of 5-bromo-1,2,3-triazine (B172147) with a variety of (hetero)aryl boronic acids has been developed, showcasing the potential for functionalizing electron-deficient heterocyclic systems. nih.govuzh.ch Optimization of such reactions often involves screening different ligands, bases, and solvents to achieve high yields. uzh.ch In one study, the use of a dppf-CF₃ ligand significantly improved the yield of the cross-coupling product on a larger scale. uzh.ch
Furthermore, direct C-H arylation represents a powerful, atom-economical alternative to traditional cross-coupling. A silver-mediated, palladium-catalyzed direct C-H arylation has been reported for 3-bromoisothiazole-4-carbonitrile, a closely related analogue. acs.org Such strategies, which avoid the pre-functionalization required for organometallic nucleophiles, are at the forefront of catalytic innovation. The development of catalytic systems that are tolerant of diverse functional groups and can operate under sustainable conditions, such as in aqueous media, continues to be a major research goal. thieme-connect.commdpi.com
| Reactant | Coupling Partner | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 5-Bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂, Ag₂CO₃, MeCN, 80 °C | 5-(4-tert-butylphenyl)-1,2,3-triazine | 81% | uzh.ch |
| 5-Bromo-1,2,3-triazine | (Hetero)aryl boronic acids | Pd catalyst, optimized conditions | (Hetero)aryl-1,2,3-triazines | Up to 97% | nih.gov |
| Di-chloroarenes | Boronic acid | Pd catalyst, sSPhos/sXphos ligand, Cs₂CO₃ | Site-selective monocoupled product | 20-80% | incatt.nl |
Reactions Involving the Methyl Substituent (e.g., Side-Chain Functionalization)
The methyl group at the C5 position of the isothiazole ring is not merely a passive substituent; it offers a site for further functionalization, often termed side-chain or lateral functionalization. A primary method for activating this methyl group is through lithiation using strong bases like n-butyllithium. researchgate.net
Studies on related methyl-substituted azoles have shown that this process can be complex. For example, the lithiation of 3,5-dimethylisothiazole can result in either lateral lithiation at one of the methyl groups or nucleophilic attack at the ring sulfur atom, leading to ring cleavage. researchgate.net The outcome is often dependent on the specific substrate and reaction conditions. In cases where lateral lithiation occurs, the resulting organolithium intermediate can be trapped with various electrophiles to introduce new functional groups. For instance, carboxylation of the lithiated species derived from 3,5-dimethylisoxazole (B1293586) yields the corresponding acetic acid derivative. researchgate.net
For this compound, the presence of the electron-withdrawing bromine atom would likely influence the acidity of the methyl protons and the stability of the isothiazole ring towards nucleophilic attack. This interplay dictates the feasibility and selectivity of side-chain functionalization versus ring-opening pathways. Aerobic oxidation, catalyzed by cobalt(II) complexes, represents another potential avenue for side-chain functionalization, although this has been more extensively explored for the synthesis of tetrahydropyrans from alkenols. rptu.de
Ring-Opening Reactions and Rearrangement Pathways of Isothiazoles
The isothiazole ring, while aromatic, is susceptible to cleavage and rearrangement under various conditions, providing pathways to different heterocyclic or acyclic structures. sci-hub.se
The isothiazole ring can be opened under both basic and acidic conditions. Base-induced rearrangements often proceed through the formation of an anionic intermediate. msu.edu For instance, organolithium reagents can attack the sulfur atom of the isothiazole ring, leading to cleavage. researchgate.net This has been observed in fused thieno[3,2-d]isothiazole systems, where lithiation results in ring-opening to form substituted thiophene (B33073) derivatives. researchgate.net The general susceptibility of the isothiazole ring to reductive N-S bond cleavage is a key factor in its reactivity. sci-hub.se
Acid-catalyzed reactions can also promote ring transformations. While strong acids like concentrated sulfuric acid have been used to hydrate (B1144303) nitrile groups on the isothiazole ring without cleaving it, other conditions can facilitate rearrangements. mdpi.com For example, treatment of 1,2,3-dithiazol-5-ylideneacetonitriles with HCl or HBr gas leads to a ring rearrangement that produces 3-halo-isothiazole-5-carbonitriles in high yields. sci-hub.se Another documented rearrangement is the conversion of isothiazoles to pyrazoles, which involves nucleophilic addition at the C5 position followed by ring opening and intramolecular cyclization. sci-hub.se
Upon photochemical irradiation, isothiazoles can undergo significant structural rearrangements, most notably transposing into their more stable thiazole isomers. d-nb.info This photoisomerization was first reported for the conversion of isothiazole to thiazole and has since been the subject of extensive study. taylorfrancis.com Theoretical and experimental investigations on model systems, including 3-methylisothiazole (B110548) and 5-methylisothiazole, have shed light on the mechanisms of these transformations. rsc.org
The process is believed to occur from the singlet excited state (S₁) of the isothiazole molecule. d-nb.info Upon photoexcitation, the molecule moves from its ground state to the Franck-Condon region of the excited state potential energy surface. The system then evolves through a conical intersection, a critical point where the excited and ground state surfaces cross, which facilitates a non-radiative transition back to the ground state, but in the rearranged form of the photoproduct (thiazole). rsc.org This photochemical permutation offers a powerful method for accessing complex derivatives from more readily available structural isomers under mild conditions. d-nb.inforesearchgate.net
Detailed Mechanistic Pathways of Key Transformations
Understanding the detailed mechanistic pathways is crucial for controlling and optimizing the reactions of this compound.
Cross-Coupling: The mechanism of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, involves a well-defined catalytic cycle. The cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of the isothiazole, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid (as a boronate complex) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical as it influences the efficiency of each step in the cycle. incatt.nl
Ring-Opening: The mechanism for base-induced ring-opening of isothiazoles by organolithium reagents involves a nucleophilic attack on the sulfur atom. This is often the kinetically favored site of attack. The resulting intermediate then undergoes cleavage of the weak N-S bond, leading to a ring-opened species that can be trapped by an electrophile. researchgate.net
Photochemical Rearrangement: Theoretical studies on methylisothiazoles have evaluated several possible mechanistic routes for photoisomerization. rsc.org The favored pathway is a direct mechanism where the molecule, after excitation to the S₁(π,π*) state, proceeds to a conical intersection and then to the photoproduct. rsc.org This direct route provides a better explanation for experimental observations than earlier proposed multi-step pathways involving intermediates like Dewar-type isomers or ring-contracted species. rsc.org The electrocyclic ring closure-heteroatom migration mechanism is also considered a consistent pathway for explaining the observed photoisomerizations within the isothiazole/thiazole system. taylorfrancis.combgsu.edu
Three-Component Coupling: In some modern C-H functionalization reactions on azoles, a proposed mechanistic pathway involves the activation of the azole by a Lewis acid (e.g., TBSOTf) to form a silylated intermediate. This intermediate is then deprotonated by a bulky base to form a carbene, which subsequently undergoes a C-C bond formation with a pre-formed iminium electrophile. rsc.org This highlights the intricate interplay of reagents in facilitating complex transformations.
Derivatization and Advanced Structural Modification Strategies
Synthesis of Polyfunctionalized 3-Bromo-5-methylisothiazole Derivatives
The introduction of multiple functional groups onto the this compound core is a key strategy for creating novel compounds with tailored properties. This is typically achieved through a sequence of reactions that exploit the inherent reactivity of the isothiazole (B42339) ring and its substituents. Key methods include metal-catalyzed cross-coupling reactions, lithiation, and subsequent functionalization of the methyl group.
Palladium-catalyzed cross-coupling reactions are particularly effective for modifying the C3 position. The bromine atom can be readily substituted with a variety of carbon-based and heteroatomic nucleophiles. For instance, Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids can introduce diverse aromatic systems, while Sonogashira coupling with terminal alkynes can install alkynyl moieties. These reactions are often carried out in the presence of a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂, and a base like cesium carbonate. nih.govuzh.ch
Another powerful technique is lithiation. While direct lithiation of this compound can be complex due to potential ring-opening reactions, related isothiazole systems demonstrate the principle. cdnsciencepub.comresearchgate.net Lithiation of 3,5-dimethylisothiazole (B12978422), for example, can lead to nucleophilic attack at the sulfur atom, causing ring cleavage. researchgate.netthieme-connect.com However, under carefully controlled conditions, selective deprotonation can be achieved. For instance, lithiation of the methyl group at the 5-position can be accomplished using strong bases like n-butyllithium (n-BuLi), followed by quenching with an electrophile to introduce a new functional group. researchgate.net
Furthermore, the functionalization of derivatives that already contain multiple substituents is a common approach. A highly functionalized isothiazole, methyl 3-bromo-5-cyanoisothiazole-4-carboxylate, can undergo selective hydration of the 5-cyano group to a carbamoyl (B1232498) group using concentrated sulfuric acid, yielding methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate in high yield. mdpi.com This demonstrates how existing functional groups on a polysubstituted isothiazole ring can be selectively transformed to generate further diversity.
Below is a table summarizing various synthetic strategies for polyfunctionalization.
| Reaction Type | Reagents & Conditions | Position(s) Modified | Resulting Functional Group | Reference Example |
| Suzuki-Miyaura Coupling | Arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, Toluene (B28343)/H₂O, 80 °C | C3 | Aryl | General method applicable to aryl bromides. nih.gov |
| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | C3 | Alkynyl | General method for aryl halides. mdpi.com |
| Side-Chain Bromination | N-Bromosuccinimide (NBS) | C5-Methyl | Bromomethyl | Analogous reaction on 3,5-dimethylisothiazole. thieme-connect.com |
| Cyano Group Hydration | conc. H₂SO₄, ~20 °C | C5 | Carbamoyl | On methyl 3-bromo-5-cyanoisothiazole-4-carboxylate. mdpi.com |
| Lithiation/Ring Cleavage | n-BuLi | Ring | Butylthiopentenone | Reaction with 3,5-dimethylisothiazole. cdnsciencepub.comresearchgate.net |
Preparation of Fused Heterocyclic Systems Incorporating the Isothiazole Moiety
The this compound scaffold can be used as a building block to construct more complex, fused heterocyclic systems. These reactions typically involve creating a new ring that shares one of the bonds of the original isothiazole ring, most commonly the C4-C5 bond. This strategy leads to novel polycyclic structures such as thieno[3,2-d]isothiazoles.
The synthesis of thieno[3,2-d]isothiazole derivatives provides a clear example of this approach. The process often begins with the synthesis of a suitably functionalized isothiazole precursor. For example, alkyl 2-cyano-3-iminodithiobutyrates can be oxidized with iodine to yield 5-alkylthio-3-methylisothiazole-4-carbonitriles. publish.csiro.auresearchgate.net The key step is the intramolecular cyclization of a derivative like ethyl 2-(4-cyano-3-methylisothiazol-5-ylthio)acetate, which forms an aminothiophene ring fused to the isothiazole core. publish.csiro.au Subsequent deamination, hydrolysis, and decarboxylation of the resulting ethyl 4-amino-3-methylthieno[3,2-d]isothiazole-5-carboxylate yields the parent fused system, 3-methylthieno[3,2-d]isothiazole. publish.csiro.auresearchgate.net
This fused scaffold can then undergo further functionalization, such as bromination or nitration, typically at the 5-position of the newly formed thiophene (B33073) ring. publish.csiro.au It is noteworthy that certain reactions, such as lithiation with butyllithium (B86547) on 3-methylthieno[3,2-d]isothiazole and its 5-bromo derivative, can lead to the cleavage of the isothiazole ring rather than substitution. publish.csiro.auresearchgate.net
The following table outlines a synthetic pathway to a fused thienoisothiazole (B8462739) system.
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose |
| 1 | Ethyl 2-(4-cyano-3-methylisothiazol-5-ylthio)acetate | Base (e.g., NaOEt) | Ethyl 4-amino-3-methylthieno[3,2-d]isothiazole-5-carboxylate | Intramolecular cyclization to form the fused thiophene ring. publish.csiro.au |
| 2 | Ethyl 4-amino-3-methylthieno[3,2-d]isothiazole-5-carboxylate | 1. Diazotization (NaNO₂, H⁺)2. Hydrolysis3. Decarboxylation | 3-Methylthieno[3,2-d]isothiazole | Removal of activating groups to yield the parent fused system. publish.csiro.auresearchgate.net |
| 3 | 3-Methylthieno[3,2-d]isothiazole | Bromine or NBS | 5-Bromo-3-methylthieno[3,2-d]isothiazole | Functionalization of the fused heterocyclic system. publish.csiro.au |
Design and Synthesis of Chemically Diverse Analogs for Structure-Property Relationship Studies
Systematic modification of the this compound structure allows for the exploration of structure-property relationships. By creating a library of chemically diverse analogs, researchers can study how specific structural changes influence physicochemical properties such as solubility, polarity, electronic character, and steric profile, independent of any biological application.
Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose. The C3-bromo position acts as a versatile chemical handle for introducing a wide array of substituents. For example, a Suzuki-Miyaura coupling reaction can be used to generate a series of 3-aryl-5-methylisothiazole analogs. By varying the boronic acid partner (e.g., using phenylboronic acid, 4-methoxyphenylboronic acid, or 4-(trifluoromethyl)phenylboronic acid), one can systematically alter the electronic properties of the molecule from electron-donating to electron-withdrawing. mdpi.com
Similarly, the synthesis of 5-amino-4-chloro-3-methylisothiazole from 5-amino-3-methylisothiazole hydrochloride using sulfuryl chloride provides another scaffold for creating analogs. google.com The introduction of the chloro group at the C4 position significantly alters the electronic landscape of the ring and provides an additional site for potential modification.
The design of such analog libraries is often guided by the desire to probe specific molecular properties. For instance, introducing bulky groups like tert-butyl at the C3 position can be used to study the effects of steric hindrance on the molecule's conformation or its ability to interact with other chemical species. Introducing polar functional groups like hydroxyl or amino groups via protected intermediates can modulate properties like hydrogen bonding capacity and solubility.
The table below illustrates a hypothetical library of analogs designed to probe electronic effects using the Suzuki-Miyaura reaction.
| Analog | Aryl Boronic Acid Used | Substituent at C3 | Expected Electronic Effect | Rationale for Study |
| 1 | Phenylboronic acid | Phenyl | Neutral reference | Establish baseline properties. |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Electron-donating | Study impact of increased electron density on the isothiazole ring. |
| 3 | 4-Chlorophenylboronic acid | 4-Chlorophenyl | Weakly electron-withdrawing | Investigate the effect of inductive withdrawal and halogens. |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenyl | Strongly electron-withdrawing | Probe properties under significant electron deficiency. |
Development of Isothiazole-Containing Scaffolds for Chemical Probe Development (non-clinical)
Chemical probes are small molecules used to study and manipulate chemical or biochemical systems in a non-clinical research context. An effective chemical probe scaffold requires several key features: a core structure that can be easily and systematically modified, a reactive "warhead" to interact with a target, and a position to attach a linker to a reporter group (like a fluorophore or biotin). This compound possesses attributes that make it an attractive scaffold for such purposes.
The bromine atom at the C3 position can function as a versatile synthetic handle or, in some contexts, as a latent reactive group. It allows for the attachment of various functional moieties through cross-coupling reactions. mdpi.com For example, a linker with a terminal alkyne could be attached via a Sonogashira coupling. This alkyne could then be used in a "click" reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition) to attach a fluorescent dye or an affinity tag, completing the probe's design. bham.ac.uk
The development of a chemical probe from the this compound scaffold would involve a modular synthetic approach. This allows for the separate optimization of the recognition element, the reactive group, and the reporter tag, which can then be assembled to create the final probe molecule.
A conceptual design for an isothiazole-based chemical probe is outlined in the table below.
| Probe Component | Function | Implementation on Isothiazole Scaffold | Example Synthetic Step |
| Recognition Element | Provides specificity for a target of interest. | A specific aryl or alkyl group designed to fit a binding pocket. | Suzuki coupling of a tailored boronic acid at the C3 position. |
| Reactive Group (Warhead) | Forms a covalent or non-covalent bond with the target. | The isothiazole ring itself or an attached electrophilic group. | The inherent reactivity of the isothiazole or an attached Michael acceptor. |
| Linker | Spatially separates the recognition element from the reporter tag. | An aliphatic or PEG chain. | Attached to a functional group on the recognition element or the isothiazole ring. |
| Reporter Tag | Enables detection and measurement. | A fluorophore (e.g., fluorescein) or an affinity handle (e.g., biotin). | "Click" chemistry or amide coupling to the terminus of the linker. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-Bromo-5-methylisothiazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon frameworks.
The proton NMR (¹H NMR) spectrum of this compound is expected to be relatively simple, revealing the number of distinct proton environments, their chemical shifts, and their coupling interactions. The isothiazole (B42339) ring itself contains one proton, and the methyl group at the 5-position possesses three equivalent protons.
Based on predictive models, the anticipated chemical shifts (δ) in a suitable solvent like deuterochloroform (CDCl₃) are as follows:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| C4-H | ~7.0-7.5 | Singlet (s) |
| C5-CH₃ | ~2.4-2.6 | Singlet (s) |
Note: Predicted data is based on computational models and may vary from experimental values.
The singlet nature of both peaks is due to the absence of adjacent protons to couple with. The downfield shift of the C4-H proton is attributed to the deshielding effect of the aromatic isothiazole ring and the adjacent electronegative sulfur and nitrogen atoms. The methyl protons are found in a more typical upfield region for a methyl group attached to an aromatic ring.
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Predicted ¹³C NMR chemical shifts are summarized in the table below:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C3 | ~140-145 |
| C4 | ~120-125 |
| C5 | ~155-160 |
| C5-CH₃ | ~15-20 |
Note: Predicted data is based on computational models and may vary from experimental values.
The carbon atom C3, being directly attached to the electronegative bromine atom, is expected to be significantly downfield. The C5 carbon, bonded to the nitrogen atom and the methyl group, also appears at a downfield chemical shift. The C4 carbon resonates at a more intermediate value, while the methyl carbon (C5-CH₃) appears in the characteristic upfield aliphatic region.
COSY (Correlation Spectroscopy): This experiment would be expected to show no cross-peaks for this compound, as there are no vicinal protons to establish a coupling correlation. This lack of correlation would support the isolated nature of the C4-H and methyl protons.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbons they are attached to. A cross-peak would be observed between the C4-H proton signal and the C4 carbon signal, as well as between the methyl proton signal and the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial in confirming the substitution pattern. Expected correlations would include:
The C4-H proton showing correlations to C3 and C5.
The methyl protons showing correlations to C5 and C4.
These combined 2D NMR experiments would provide unambiguous confirmation of the connectivity within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.
For this compound (C₄H₄BrNS), the expected monoisotopic mass is approximately 176.92 g/mol . A key feature in the mass spectrum would be the presence of a pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
While a specific experimental mass spectrum for this compound is not widely published, the fragmentation of related bromo-isothiazole compounds has been studied. For instance, in the mass spectrum of 3-bromoisothiazole-5-carboxylic acid, a strong molecular ion peak is observed along with its corresponding M⁺+2 peak mdpi.com.
The fragmentation of this compound under electron impact (EI) would likely proceed through several pathways, including:
Loss of the bromine atom: This would result in a fragment ion at [M-Br]⁺.
Loss of a methyl radical: Leading to a fragment at [M-CH₃]⁺.
Cleavage of the isothiazole ring: This can lead to various smaller fragment ions.
In a study on methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, mass spectrometry revealed a molecular ion plus sodium peak (M+Na⁺) at m/z 287 and a corresponding (M+Na⁺+2) isotope peak at m/z 289, confirming the presence of a single bromine atom mdpi.com. This demonstrates the utility of mass spectrometry in confirming the elemental composition of such compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the methyl group, as well as vibrations associated with the isothiazole ring itself.
Based on data for related isothiazole structures, the following IR absorption bands can be anticipated:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | ~3100-3000 |
| Aliphatic C-H stretch (methyl) | ~2950-2850 |
| C=N stretch (isothiazole ring) | ~1650-1550 |
| C=C stretch (isothiazole ring) | ~1550-1450 |
| C-Br stretch | ~600-500 |
Note: These are general ranges and can vary based on the specific molecular environment.
In the analysis of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, an intact isothiazole ring was supported by UV-vis spectroscopy, a complementary technique to IR spectroscopy mdpi.com. For 3-bromoisothiazole-5-carboxylic acid, IR spectroscopy showed a strong C=O stretch at 1719 cm⁻¹, distinguishing it from the amide precursor mdpi.com. These examples highlight how IR spectroscopy can be used to identify key functional groups in isothiazole derivatives.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions.
As of the latest literature review, a specific crystal structure for this compound has not been reported. However, X-ray crystallographic studies have been conducted on more complex molecules containing the isothiazole or bromothiazole moiety, which can provide insights into the expected geometry of the isothiazole ring. For example, the crystal structure of 2,4-dibromothiazole (B130268) has been determined, although it exhibited a disordered structure st-andrews.ac.uk. In another study, the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one was elucidated, providing detailed bond lengths and angles for a related heterocyclic system mdpi.com.
Should a single crystal of this compound be grown, X-ray diffraction analysis would be expected to confirm the planarity of the isothiazole ring and provide precise measurements of the C-S, S-N, N-C, C-C, and C-Br bond lengths and the internal angles of the ring. This data would be invaluable for understanding the electronic effects of the bromo and methyl substituents on the geometry of the isothiazole ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. In organic compounds, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The isothiazole ring in this compound, with its delocalized π-electron system and non-bonding electrons on the nitrogen and sulfur atoms, acts as a chromophore, giving rise to characteristic electronic transitions.
The principal electronic transitions observed in molecules like this compound are the π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-energy transitions, resulting in strong absorption bands. The n → π* transitions, which are generally of lower energy and intensity, involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to an antibonding π* orbital.
The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the isothiazole ring. The methyl group at the 5-position and the bromine atom at the 3-position in this compound will modulate the energy levels of the molecular orbitals and, consequently, the wavelengths of maximum absorption.
Table 1: UV-Vis Absorption Data for Related Isothiazole Derivatives
| Compound | λmax (nm) | log ε | Solvent |
| Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate | 286 | 3.60 | Dichloromethane |
| 3-Bromo-4-phenylisothiazole-5-carboxylic acid | 298 | 3.89 | Dichloromethane |
| 3-Bromoisothiazole-5-carboxylic acid | 284 | 3.37 | Dichloromethane |
Data sourced from studies on related isothiazole compounds to infer the potential spectroscopic behavior of this compound.
Chromatographic Techniques for Purity and Separation (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable for the separation, identification, and purity assessment of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful techniques for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a compound like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
The purity of synthesized batches of this compound can be quantitatively determined by HPLC with a suitable detector, most commonly a UV detector set at the λmax of the compound. The appearance of a single, sharp peak in the chromatogram at a specific retention time would indicate a high degree of purity. The presence of other peaks would signify impurities, which can be quantified based on their peak areas. While specific HPLC methods for this compound are not detailed in the available literature, the successful use of HPLC for the purity assessment of other bromo-heterocyclic compounds, such as 2-Amino-5-bromo-1,3,4-thiadiazole (95% purity by HPLC), demonstrates the applicability of this technique. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS is a highly suitable technique for its analysis.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The components of the mixture are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its unequivocal identification. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as a characteristic isotopic pattern due to the presence of the bromine atom (a near 1:1 ratio of the M+ and M+2 peaks). This technique can also be used to identify and quantify impurities in a sample.
Table 2: General Parameters for Chromatographic Analysis of Related Heterocyclic Compounds
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol (B129727)/Water gradient | UV-Vis | Purity assessment, Quantification |
| GC-MS | Capillary column (e.g., nonpolar or medium polarity) | Helium | Mass Spectrometer | Identification, Purity assessment, Impurity profiling |
This table presents typical parameters that could be adapted for the analysis of this compound based on standard practices for similar analytes.
Computational and Theoretical Chemistry Studies of 3 Bromo 5 Methylisothiazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.org DFT methods are widely used to calculate various molecular properties, including optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals. ijcce.ac.irmdpi.com For isothiazole (B42339) and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP and ωB97XD, provide reliable descriptions of their electronic and structural features. mdpi.com These calculations are fundamental to understanding the molecule's stability and chemical behavior. nih.gov
Geometry Optimization and Conformational Analysis
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For a molecule like 3-Bromo-5-methylisothiazole, the primary focus would be the orientation of the methyl group. However, due to the rigidity of the isothiazole ring and the free rotation of the methyl group, significant distinct conformers are not expected to be a major feature, unlike in more flexible chain molecules. nih.gov Studies on related methyl-substituted heterocycles, such as 5-methylthiazole, have focused on the barrier to internal rotation of the methyl group, a property that can be accurately calculated using computational methods. nih.gov
| Parameter | Typical Value (Å or °) |
|---|---|
| S-N Bond Length | ~1.64 Å |
| C3-N Bond Length | ~1.32 Å |
| C4-C3 Bond Length | ~1.42 Å |
| C5-C4 Bond Length | ~1.37 Å |
| S-C5 Bond Length | ~1.71 Å |
| N-S-C5 Angle | ~94° |
| S-N-C3 Angle | ~110° |
| N-C3-C4 Angle | ~115° |
| C3-C4-C5 Angle | ~112° |
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity, kinetic stability, and optical properties. scirp.orgnih.gov A smaller gap suggests higher reactivity and easier electronic excitation. nih.gov
For thiazole (B1198619) derivatives, the HOMO is often delocalized over the benzene (B151609) and thiazole rings, while the LUMO's localization can vary depending on the substituents. nih.gov In this compound, the bromine and methyl groups will influence the energies and distribution of these orbitals. DFT calculations are the standard method for determining these properties. scirp.orgresearchgate.net The analysis of global reactivity descriptors, derived from HOMO and LUMO energies, provides quantitative measures of a molecule's reactivity. researchgate.net
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when adding an electron |
| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Measure of polarizability |
Reaction Mechanism Prediction and Energy Profile Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms, mapping the potential energy surface, and identifying transition states and intermediates. mdpi.com This allows for the prediction of the most likely reaction pathways and the calculation of activation energies. For instance, the reaction of a 1,2,3-dithiazole precursor with HBr to form a substituted isothiazole has been described, a process that could be modeled computationally to understand its mechanism. sigmaaldrich.com
Similarly, computational studies can predict the outcomes of reactions, such as the nucleophilic substitution on a bromomethyl-1,3-thiaselenole, where calculations helped to understand a complex, stepwise reaction pathway involving different reactive centers. researchgate.net For this compound, theoretical studies could predict the regioselectivity of electrophilic substitution or the mechanism of nucleophilic substitution at the C3 position, which is activated by the bromine atom. An energy profile for such a reaction would show the relative energies of reactants, transition states, intermediates, and products, providing a complete thermodynamic and kinetic picture. mdpi.com
Aromaticity Assessment and Electron Delocalization within the Isothiazole Ring System
Isothiazole is classified as an aromatic heterocycle due to its planar structure and the presence of a delocalized π-electron system. researchgate.net The degree of aromaticity can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index, where a value of 1 indicates a fully aromatic system like benzene, and values closer to 0 indicate non-aromatic systems. nih.govchemrxiv.org Another common method is the Nucleus-Independent Chemical Shift (NICS), a magnetic criterion where negative values inside the ring indicate aromaticity. chemrxiv.org
Noncovalent Interaction Analysis in Isothiazole Derivatives
Noncovalent interactions are crucial in determining the supramolecular architecture and crystal packing of molecules. researchgate.netmdpi.com For this compound, several types of noncovalent interactions are expected. The bromine atom can participate in halogen bonding (Br···N, Br···O, Br···S), a directional interaction where the electropositive region on the bromine (the σ-hole) interacts with a nucleophilic site. researchgate.net The presence of both sulfur and nitrogen heteroatoms in the ring allows for various hydrogen bonds and other weak interactions. rsc.org
Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and analysis of the Molecular Electrostatic Potential (MEP) map are used to identify and characterize these interactions. researchgate.netresearchgate.net For example, QTAIM analysis can find bond critical points corresponding to weak interactions and quantify their strength. researchgate.net Studies on related bromo-substituted heterocyclic compounds have computationally analyzed Br···Br contacts, which are a form of halogen bonding that can influence crystal packing. researchgate.net In the context of 5-methyl-substituted thiazoles, weak hydrogen bonds involving the methyl group have also been identified through a combination of spectroscopy and DFT calculations. nih.gov
In Silico Prediction of Chemical Reactivity and Selectivity
In silico methods are increasingly used to predict the reactivity and selectivity of chemical reactions, providing valuable foresight for synthetic planning. nih.govmdpi.com The analysis of frontier molecular orbitals (HOMO and LUMO) and the calculated Molecular Electrostatic Potential (MEP) are primary tools for this purpose. researchgate.net The MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen atom, making it a site for protonation or electrophilic attack, while the region around the C-Br bond would be influenced by the bromine's electronegativity and its potential for halogen bonding.
Global and local reactivity descriptors derived from DFT, such as Fukui functions, can predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. nih.gov These computational models can effectively screen for potential reactions and predict their outcomes, such as the regioselectivity of substitution reactions on the isothiazole ring. nih.gov
Research Applications of 3 Bromo 5 Methylisothiazole in Fundamental Chemical Sciences
As a Precursor and Building Block in Complex Chemical Synthesis
3-Bromo-5-methylisothiazole serves as a versatile building block for the construction of more elaborate molecular architectures. The bromine atom at the 3-position is a key functional handle, enabling a variety of chemical transformations. It can act as a leaving group in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
Isothiazoles, in general, are valuable synthetic intermediates. mdpi.com Research on related bromo-isothiazole systems demonstrates their utility. For instance, functional group modifications on the isothiazole (B42339) ring, such as the conversion of carboxamides to carboxylic acids, can be achieved while the bromo-substituent remains intact, highlighting the stability of the core structure for further derivatization. mdpi.com The synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid and 3-bromoisothiazole-5-carboxylic acid underscores the role of bromo-isothiazoles as precursors to more complex, biologically relevant molecules. mdpi.com
The reactivity of the bromine atom is central to its application as a building block. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of modern organic synthesis.
Table 1: Representative Synthetic Transformations of Bromo-Isothiazoles
| Reaction Type | Description | Potential Outcome with this compound |
|---|---|---|
| Nucleophilic Aromatic Substitution | The bromine atom is displaced by a nucleophile (e.g., amines, thiols, alkoxides). | Formation of 3-amino, 3-thio, or 3-alkoxy-5-methylisothiazoles. |
| Suzuki Coupling | Palladium-catalyzed cross-coupling with a boronic acid or ester. | Formation of 3-aryl or 3-vinyl-5-methylisothiazoles. |
| Heck Coupling | Palladium-catalyzed reaction with an alkene. | Introduction of an alkenyl substituent at the 3-position. |
| Sonogashira Coupling | Palladium/copper-catalyzed reaction with a terminal alkyne. | Formation of 3-alkynyl-5-methylisothiazoles. |
| Buchwald-Hartwig Amination | Palladium-catalyzed coupling with an amine. | Synthesis of 3-amino-5-methylisothiazole derivatives. nih.gov |
Ligands in Coordination Chemistry for Metal Complexes
The isothiazole scaffold, including derivatives like this compound, can act as a ligand in coordination chemistry. The nitrogen atom of the isothiazole ring possesses a lone pair of electrons that can coordinate to a metal center, forming stable metal complexes. The presence of other heteroatoms and substituents on the ring, such as the bromine atom and the sulfur atom, can influence the electronic properties and coordination behavior of the ligand.
Synthesis and Characterization of Isothiazole-Metal Complexes
Metal complexes containing isothiazole-derived ligands are typically synthesized by reacting the isothiazole derivative with a suitable metal salt in an appropriate solvent. orientjchem.org For example, a common method involves dissolving the ligand in a solvent like methanol (B129727) or ethanol (B145695) and then adding a solution of the metal salt (e.g., chlorides or nitrates of transition metals). orientjchem.orgbiointerfaceresearch.com The resulting complexes can be isolated as precipitates or obtained after solvent evaporation. rdd.edu.iq
Characterization of these complexes is performed using a suite of analytical techniques:
Spectroscopic Methods: FT-IR spectroscopy is used to observe changes in the vibrational frequencies of the ligand upon coordination to the metal. UV-Visible spectroscopy provides information about the electronic transitions within the complex. rdd.edu.iq
Elemental Analysis: This technique confirms the stoichiometric ratio of the metal to the ligand in the complex. rdd.edu.iq
X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. biointerfaceresearch.com
Magnetic Susceptibility and Molar Conductivity: These measurements help to determine the magnetic properties and the ionic nature of the complexes, respectively. rdd.edu.iq
Electronic and Structural Properties of Complexes
The electronic and structural properties of isothiazole-metal complexes are dictated by the nature of the metal ion and the ligand. The isothiazole ring typically coordinates to metal ions through its nitrogen atom. rdd.edu.iq The 3-bromo substituent in this compound is electron-withdrawing, which would decrease the electron density on the nitrogen atom, thereby affecting its donor strength and the stability of the resulting metal complex.
Catalytic Applications of Isothiazole-Derived Ligands in Organic Reactions
The metal complexes derived from isothiazole ligands are not just structurally interesting; they also have potential applications in catalysis. The ability to tune the electronic and steric properties of the ligand by modifying substituents on the isothiazole ring makes them attractive for developing novel catalysts.
Transition Metal-Catalyzed Transformations
Transition metal complexes containing isothiazole-derived ligands have shown promise as catalysts in various organic transformations. For instance, metal complexes can be effective catalysts for oxidation reactions. cnr.it The catalytic activity of such complexes in the oxidation of aniline (B41778) to azobenzene (B91143) has been demonstrated, with some complexes showing high selectivity. mdpi.com The efficiency of these catalysts can be influenced by the substituents on the ligand, which in turn affects the electronic properties of the metal center. mdpi.com
The general utility of transition metal catalysis is vast, encompassing reactions like cross-coupling, hydrogenation, and oxidation. cnr.it While specific studies on catalysts derived directly from this compound are not widely reported, the principles established with related thiazole (B1198619) and isothiazole complexes suggest their potential. The ligand can stabilize the metal center and modulate its reactivity to facilitate the catalytic cycle.
Table 2: Potential Catalytic Applications of Isothiazole-Metal Complexes
| Catalytic Reaction | Role of Isothiazole-Metal Complex | Reference Principle |
|---|---|---|
| Oxidation of Alcohols/Catechols | The complex can act as a catalyst, facilitating the transfer of electrons from the substrate to an oxidant. | Copper complexes have been shown to catalyze the aerobic oxidation of catechols. cnr.it |
| Oxidation of Anilines | Complexes can catalyze the formation of azo compounds from anilines with high selectivity. | Transition metal complexes with Schiff base ligands show catalytic activity in aniline oxidation. mdpi.com |
| Cross-Coupling Reactions | The ligand stabilizes the active metal species (e.g., Palladium) in Suzuki, Heck, or Sonogashira coupling reactions. | Thiazole-containing ligands are used in various cross-coupling reactions. |
Organic Catalysis Utilizing Isothiazole Scaffolds
Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. While the use of isothiazole scaffolds as primary organocatalysts is a less explored area compared to their role as ligands in metal catalysis, the potential exists. The heteroatoms within the isothiazole ring could potentially interact with substrates through hydrogen bonding or other non-covalent interactions to facilitate a reaction. However, current literature primarily focuses on the application of isothiazoles as ligands for metal catalysts or as building blocks in the synthesis of larger, more complex molecules.
Exploration in Materials Science Research (e.g., dyes, photochromes, NLO materials)
The isothiazole nucleus is known to be a component in some dyes and functional materials. mdpi.com The this compound scaffold represents a valuable, yet seemingly underutilized, precursor for creating more complex molecules for materials science. The bromine atom at the 3-position is an ideal site for introducing various functional groups through cross-coupling reactions, which could lead to the development of novel materials.
Structure-Property Relationships for Photonic and Electronic Applications
The electronic properties of organic molecules, which dictate their suitability for photonic and electronic applications, are intrinsically linked to their structure. For derivatives of this compound, key relationships would involve:
The Isothiazole Ring: This five-membered heterocycle possesses distinct electronic characteristics, including specific HOMO/LUMO energy levels, which are fundamental to the molecule's absorption and emission of light.
The C3-Substituent: The nature of the group that replaces the bromine atom via substitution would critically influence the electronic properties. Attaching electron-donating or electron-withdrawing groups through this position would modulate the electron density across the molecule, thereby tuning its energy gap and optical response. nih.gov
The C5-Methyl Group: The methyl group provides a slight electron-donating effect and can influence the molecule's solubility and solid-state packing, which in turn affects the material's bulk properties.
Systematic studies where the bromine is replaced with a series of different aromatic or heterocyclic groups would be necessary to build a clear understanding of these structure-property relationships. Such work would be foundational for designing materials with tailored absorption wavelengths or nonlinear optical responses. nih.gov
Development of Molecular Switches and Sensors
Molecular switches, which can be reversibly isomerized between two or more stable states by external stimuli like light (photochromism), and molecular sensors, which signal the presence of a specific analyte, are key areas of materials research.
Derivatives of this compound could be envisioned as components in such systems. For example, the isothiazole ring could be coupled to a known photochromic unit, such as an azobenzene, to create a novel molecular switch. The electronic nature of the isothiazole could modulate the switching properties (e.g., the wavelengths required for isomerization or the thermal stability of the isomers).
For sensor applications, the 3-position offers a convenient point for attaching a receptor group designed to bind a specific ion or molecule. Binding of the target analyte to the receptor would cause a change in the electronic structure of the conjugated system, leading to a detectable change in color or fluorescence.
Role in Mechanistic Organic Chemistry Studies
The reactivity of this compound makes it a potential substrate for studying various reaction mechanisms, particularly in the realm of cross-coupling and substitution reactions.
The primary reaction of interest would be the Suzuki-Miyaura cross-coupling , a powerful palladium-catalyzed method for forming carbon-carbon bonds. wikipedia.orglibretexts.org A typical mechanistic cycle for the reaction of this compound with a generic arylboronic acid would involve three key steps:
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the isothiazole ring to form a Palladium(II) intermediate. libretexts.org
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide. wikipedia.org
Reductive Elimination: The two organic fragments on the palladium complex are coupled, yielding the final product (a 3-aryl-5-methylisothiazole) and regenerating the Palladium(0) catalyst. wikipedia.org
Detailed kinetic and computational studies on this specific substrate would provide valuable data on how the electronic nature of the isothiazole ring affects the rates and efficiency of each step in the catalytic cycle. nih.gov
Similarly, the compound could be used to study nucleophilic aromatic substitution (SNA_r) reactions. researchgate.netnih.gov Investigations could explore how different nucleophiles displace the bromide and whether the reaction proceeds through a classic two-step (addition-elimination) pathway via a Meisenheimer complex or a concerted mechanism. nih.govnih.gov Computational studies would be particularly useful for mapping the potential energy surfaces of these reaction pathways. researchgate.netpuce.edu.ec
Future Directions and Emerging Research Avenues
Development of Sustainable and Atom-Economical Synthetic Methodologies
The chemical industry's shift towards green chemistry principles has put a spotlight on developing synthetic routes that are both environmentally benign and efficient. osi.lv For a molecule like 3-Bromo-5-methylisothiazole, future research will likely focus on replacing classical synthetic methods, which can be laborious and generate significant waste, with more sustainable alternatives. researchgate.netbenthamdirect.com
Key research objectives in this area include:
Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that avoid the use of heavy or toxic metal catalysts is a primary goal. organic-chemistry.org For instance, methods relying on readily available reagents like ammonium (B1175870) acetate (B1210297) under catalyst-free conditions for the formation of the isothiazole (B42339) ring are being explored. organic-chemistry.org Another approach involves the neat (solvent-free) synthesis of isothiazoles, which significantly reduces the environmental footprint of the process. rsc.orgresearchgate.net
Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are highly desirable. nih.gov Research into annulation reactions, where a new ring is formed in a single step, represents a promising avenue for improving atom economy in isothiazole synthesis. organic-chemistry.org
Use of Greener Solvents and Reagents: The exploration of water or other environmentally friendly solvents in multicomponent reactions to produce thiazole (B1198619) and isothiazole derivatives is an active area of research that can be applied to this compound synthesis. nih.gov The use of naturally occurring catalysts is also a promising green approach. nih.gov
Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Principles for Isothiazoles
| Feature | Conventional Methods | Sustainable & Atom-Economical Methods | Relevant Findings |
|---|---|---|---|
| Catalysts | Often rely on heavy metal catalysts. | Focus on metal-free, catalyst-free, or biocatalyst systems. organic-chemistry.orgnih.gov | Iodine-mediated condensation and the use of natural catalysts like chitosan (B1678972) have been shown to be effective. nih.govresearchgate.net |
| Solvents | Typically use volatile organic compounds (VOCs). | Emphasize solvent-free (neat) reactions or use of green solvents like water. rsc.orgnih.gov | Neat synthesis and reactions in water have been successfully developed for related heterocycles. rsc.orgnih.gov |
| Efficiency | May involve multiple steps with purification of intermediates. | Prioritize one-pot, multicomponent, and cascade reactions. organic-chemistry.orgacs.org | Cascade reactions forming multiple C-N and S-N bonds in a single operation improve efficiency. organic-chemistry.org |
| Byproducts | Can generate significant stoichiometric waste. | Designed to maximize atom incorporation, minimizing waste. nih.gov | Ring-opening metathesis polymerization (ROMP) has been used for purification, allowing for an atom-economic approach. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. mdpi.comsci-hub.se The integration of this technology with automated platforms is set to revolutionize the synthesis of heterocyclic compounds, including derivatives of this compound. bohrium.com
Future research in this domain will likely concentrate on:
Enhanced Safety and Scalability: Many reactions for creating heterocyclic rings can be hazardous in large-scale batch production. Flow reactors, with their small reaction volumes and superior heat and mass transfer, mitigate these risks, allowing for safer scale-up. mdpi.commdpi.com
Process Intensification: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities in significantly shorter times compared to batch methods. bohrium.commdpi.com
Automated Multi-Step Synthesis: Sequential flow systems allow for multiple reaction steps to be "telescoped" without the need to isolate and purify intermediates. uc.pt This is particularly advantageous for functionalizing this compound, where subsequent reactions can be performed in-line, accelerating the discovery of new derivatives. uc.pt This approach is ideal for creating compound libraries for screening purposes. bohrium.com
Exploration of Novel Reactivity via Non-Classical Activation Methods
Beyond traditional thermal heating, non-classical activation methods are emerging as powerful tools for driving chemical reactions and discovering novel reactivity patterns. For this compound, these techniques can offer pathways to new derivatives that are inaccessible through conventional means.
Microwave-Assisted Synthesis: Microwave irradiation has become a well-established method in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while improving yields. benthamdirect.comresearchgate.net This technique has been successfully applied to the synthesis of various thiazoles and other heterocycles, suggesting its high potential for the rapid synthesis and functionalization of this compound derivatives. nih.govrsc.org
Photocatalysis: Light-driven reactions offer unique activation pathways, often proceeding under mild conditions. researchgate.net Recent research has demonstrated that photochemical methods can be used for the precise rearrangement of thiazoles and isothiazoles, providing new synthetic routes to complex derivatives that would otherwise be difficult to access. chemistryworld.com
Mechanochemistry: This solvent-free technique uses mechanical force (e.g., ball milling) to induce chemical reactions. researchgate.net It represents an eco-friendly alternative to traditional solvent-based synthesis and could be explored for the solid-state synthesis of isothiazole scaffolds. researchgate.netresearchgate.net
Table 2: Emerging Activation Methods in Isothiazole Synthesis
| Activation Method | Principle | Advantages for Isothiazole Synthesis |
|---|---|---|
| Microwave Irradiation | Uses microwave energy to rapidly and uniformly heat the reaction mixture. | Drastically reduced reaction times, higher yields, and improved purity. benthamdirect.comresearchgate.net |
| Photocatalysis | Uses light to excite a photocatalyst, which then mediates the chemical transformation. | Enables unique, highly selective reactions under mild conditions; allows access to novel molecular structures. researchgate.netchemistryworld.com |
| Mechanochemistry | Utilizes mechanical energy to induce reactions in the absence of solvents. | Environmentally friendly (solvent-free), can lead to different product outcomes compared to solution-phase synthesis. researchgate.net |
Advanced Computational Design for Predictive Synthesis and Materials Science
The use of in silico or computational methods is transforming chemical research from a trial-and-error process to a design-led endeavor. mdpi.com By leveraging computational power, researchers can predict the properties of yet-to-be-synthesized molecules and devise the most efficient ways to make them. acs.org
Future directions include:
Predictive Property Modeling: Using machine learning and quantum chemical calculations, it is possible to predict the electronic, optical, and biological properties of novel this compound derivatives. slideshare.net This allows for the in silico screening of vast virtual libraries to identify candidates with desired characteristics for specific applications, such as new functional materials or pharmaceuticals, before committing to laboratory synthesis. mdpi.comslideshare.net
Reaction Pathway Optimization: Computational algorithms can help design and optimize synthetic routes. nih.gov By analyzing reaction mechanisms and energetics, these tools can identify the most promising and efficient pathways for synthesizing complex target molecules based on the this compound scaffold.
Materials and Framework Design: There is growing interest in using heterocyclic units to build advanced materials like Covalent Organic Frameworks (COFs). acs.org Computational tools can be used to design novel COFs incorporating isothiazole units, predicting their structure and properties for applications in areas like gas storage or photocatalysis. acs.orgacs.org
Expanding the Chemical Space of Polyfunctional Isothiazoles for Diverse Research Objectives
The term "chemical space" refers to the vast number of possible molecules that could be created. A key future direction is to use this compound as a starting point to explore new regions of this space. The reactive bromine atom is an excellent handle for introducing a wide variety of functional groups through cross-coupling and nucleophilic substitution reactions. researchgate.netthieme-connect.com
Key research objectives are:
Synthesis of Densely Functionalized Isothiazoles: Developing new synthetic methods to create isothiazoles with multiple, diverse substituents is a major goal. researchgate.netnih.gov This includes creating tetrasubstituted isothiazoles, which have been historically difficult to access. researchgate.net Tandem processes that form multiple bonds in a single operation are particularly valuable for this purpose. acs.org
Access to Novel Heterocyclic Architectures: The isothiazole ring can be used as a building block for more complex, fused heterocyclic systems. arkat-usa.org Research into the transformation of the isothiazole ring into other heterocyclic systems, such as pyrazoles, further expands the accessible chemical space. researchgate.net
Exploration of New Applications: By creating a diverse library of polyfunctional isothiazoles, researchers can screen for a wide range of new applications. While isothiazoles are known for their biological activity, recent studies have shown their potential in materials science, for example, as components of covalent organic frameworks for energy applications or as corrosion inhibitors. researchgate.netacs.orgresearchgate.net The synthesis of new derivatives is crucial for discovering and optimizing these functions. rsc.orgresearchwithrutgers.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-5-methylisothiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves halogenation of 5-methylisothiazole using brominating agents (e.g., NBS or Br₂ in inert solvents like CCl₄). Optimize reaction temperature (e.g., 0–25°C) and stoichiometry to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (using DMF/water mixtures) improves yield, as demonstrated in analogous brominated heterocycles . Monitor reaction progress by TLC and confirm product identity via -NMR (e.g., singlet for methyl protons at δ 2.3–2.5 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Methodological Answer :
- NMR : -NMR detects aromatic protons (δ 6.5–7.5 ppm for isothiazole ring) and methyl groups (δ 2.3–2.5 ppm). -NMR confirms bromine substitution (C-Br signal at δ 100–110 ppm) .
- IR : Monitor C-Br stretching (550–600 cm⁻¹) and C=N/C-S vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks at m/z ≈ 192 (C₄H₄BrNS) with isotopic patterns confirming bromine presence .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture, as brominated heterocycles may hydrolyze. Use anhydrous solvents (e.g., dry DCM or THF) for reactions .
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound derivatives across studies?
- Methodological Answer : Cross-validate purity using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. If melting points vary (e.g., 55–60°C vs. 72–74°C), recrystallize the compound from different solvents (e.g., EtOH vs. DMF) to isolate polymorphs. Compare XRD patterns with literature data to confirm crystallinity . Document solvent history, as residual solvents may depress melting points .
Q. What strategies are employed to overcome low reactivity in brominated isothiazole derivatives during cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 with higher ligand loading (2–5 mol%) to enhance oxidative addition .
- Solvent/Base Selection : Employ polar aprotic solvents (DMF, DMSO) with K₂CO₃ or Cs₂CO₃ to stabilize intermediates. Microwave-assisted heating (80–120°C, 1–4 h) improves reaction rates .
- Protection Strategies : Introduce electron-withdrawing groups (e.g., nitro) to activate the isothiazole ring for coupling .
Q. What computational methods are recommended to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic effects of this compound in supramolecular assemblies?
- Methodological Answer : Analyze intermolecular interactions (e.g., C–H⋯N, π-π stacking) using Mercury software. Measure dihedral angles between the isothiazole ring and substituents to assess planarity (e.g., deviations <0.03 Å indicate rigidity). Compare with analogous structures (e.g., 5-Bromo-2,1,3-benzothiadiazole) to identify trends in packing motifs .
Biological and Application-Oriented Questions
Q. What in vitro assays are recommended for evaluating the biological activity of this compound-based compounds?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values <50 µg/mL indicating potency .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Include positive controls (e.g., cisplatin) and normalize to solvent-only baselines .
Q. How does the electronic nature of substituents on this compound influence its pharmacological profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
